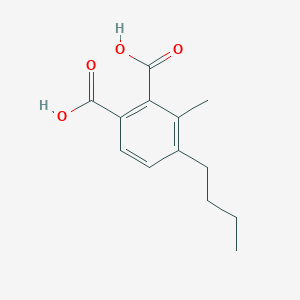
4-butyl-3-methylphthalic acid
Übersicht
Beschreibung
4-butyl-3-methylphthalic acid, also known as BMPA, is a carboxylic acid that has been used extensively in scientific research. BMPA is a versatile compound that has found applications in various fields, including materials science, organic synthesis, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-butyl-3-methylphthalic acid is not fully understood. However, it is believed that 4-butyl-3-methylphthalic acid exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
4-butyl-3-methylphthalic acid has been shown to have anti-inflammatory and anti-tumor effects in various studies. In animal studies, 4-butyl-3-methylphthalic acid has been shown to reduce inflammation and tumor growth. 4-butyl-3-methylphthalic acid has also been shown to reduce the levels of certain inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-butyl-3-methylphthalic acid in lab experiments include its versatility, ease of synthesis, and low cost. 4-butyl-3-methylphthalic acid can be synthesized in large quantities, making it an ideal compound for large-scale experiments. However, the limitations of using 4-butyl-3-methylphthalic acid in lab experiments include its potential toxicity and lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for 4-butyl-3-methylphthalic acid research. One direction is to investigate the potential use of 4-butyl-3-methylphthalic acid as a drug for the treatment of inflammatory and tumor-related diseases. Another direction is to study the mechanism of action of 4-butyl-3-methylphthalic acid in more detail to better understand its effects on the body. Additionally, future research could focus on developing new synthesis methods for 4-butyl-3-methylphthalic acid to improve its purity and yield.
Conclusion:
In conclusion, 4-butyl-3-methylphthalic acid is a versatile compound that has found applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory and anti-tumor effects. However, more research is needed to fully understand its mechanism of action and long-term effects. Future research could focus on developing 4-butyl-3-methylphthalic acid as a drug for the treatment of inflammatory and tumor-related diseases and improving its synthesis methods.
Wissenschaftliche Forschungsanwendungen
4-butyl-3-methylphthalic acid has found applications in various scientific research fields, including materials science, organic synthesis, and pharmaceuticals. In materials science, 4-butyl-3-methylphthalic acid has been used as a monomer to synthesize polymers with high thermal stability and mechanical strength. In organic synthesis, 4-butyl-3-methylphthalic acid has been used as a building block to synthesize various organic compounds. In pharmaceuticals, 4-butyl-3-methylphthalic acid has been used as a starting material to synthesize drugs with anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
4-butyl-3-methylphthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-4-5-9-6-7-10(12(14)15)11(8(9)2)13(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRWTZTUXIOXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1)C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-3-methylphthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)
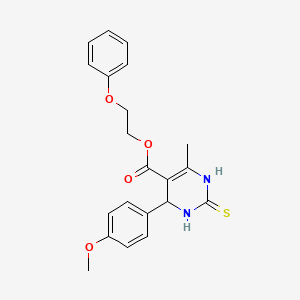
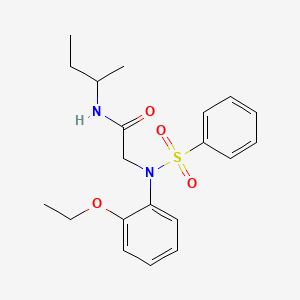



![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
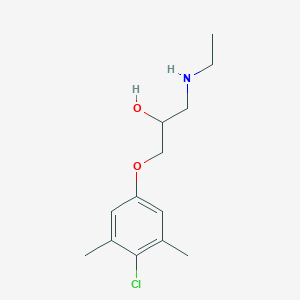
![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)

![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)
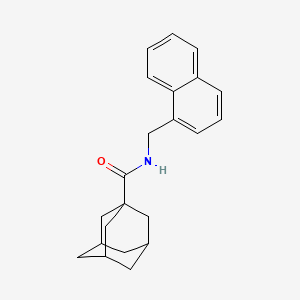
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)